molecular formula C7H8N2O2 B13926822 6-Ethoxypyridazine-3-carbaldehyde

6-Ethoxypyridazine-3-carbaldehyde

Cat. No.: B13926822
M. Wt: 152.15 g/mol
InChI Key: GKZRGBMZMGHFNF-UHFFFAOYSA-N
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Description

6-Ethoxypyridazine-3-carbaldehyde is a pyridazine derivative featuring an ethoxy (-OCH2CH3) substituent at position 6 and a carbaldehyde (-CHO) group at position 2. Pyridazine derivatives are heterocyclic compounds with two adjacent nitrogen atoms in a six-membered aromatic ring, conferring unique electronic and steric properties. The ethoxy group enhances lipophilicity, which may improve membrane permeability in biological systems, while the carbaldehyde moiety offers a reactive site for further functionalization, such as condensation reactions or nucleophilic additions.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

6-ethoxypyridazine-3-carbaldehyde

InChI

InChI=1S/C7H8N2O2/c1-2-11-7-4-3-6(5-10)8-9-7/h3-5H,2H2,1H3

InChI Key

GKZRGBMZMGHFNF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN=C(C=C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-3-pyridazinecarboxaldehyde typically involves the functionalization of pyridazine derivatives. One common method is the ethoxylation of 3-pyridazinecarboxaldehyde using ethyl alcohol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 6-Ethoxy-3-pyridazinecarboxaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-3-pyridazinecarboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 6-Ethoxy-3-pyridazinecarboxylic acid.

    Reduction: 6-Ethoxy-3-hydroxymethylpyridazine.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Ethoxy-3-pyridazinecarboxaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex pyridazine derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethoxy-3-pyridazinecarboxaldehyde involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The substituent at position 6 critically influences the electronic structure and reactivity of pyridazine derivatives. Below is a comparative analysis of 6-Ethoxypyridazine-3-carbaldehyde and its close analog 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate ():

Property 6-Ethoxypyridazine-3-carbaldehyde 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate
Substituent at Position 6 Ethoxy (-OCH2CH3) Oxo (=O)
Electronic Effect Electron-donating (inductive + resonance) Electron-withdrawing (resonance-dominated)
Ring Aromaticity Maintains aromaticity Reduced aromaticity (1,6-dihydro state)
Solubility Moderate lipophilicity Hydrophilic (enhanced by hydrate formation)
Hydrogen Bonding Limited Extensive (due to oxo and hydrate water)

Key Findings :

  • In contrast, the oxo group in 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate withdraws electron density, increasing the electrophilicity of the aldehyde group at position 3. This enhances reactivity in hydrogen-bonding interactions, as observed in its crystalline hydrate form .

Structural and Crystallographic Insights

The hydrate form of 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde exemplifies how substituents influence solid-state packing. Hydration introduces water molecules that participate in hydrogen-bonded networks, stabilizing the crystal lattice. Such structures are often resolved using programs like SHELXL (part of the SHELX suite), which is widely employed for small-molecule refinement ().

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